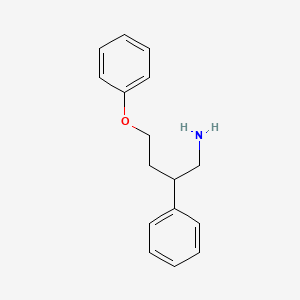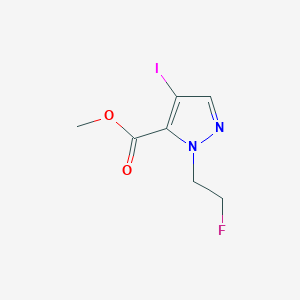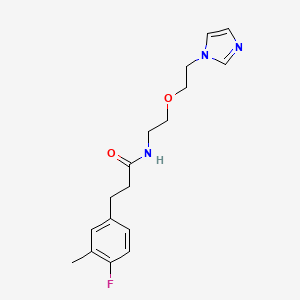![molecular formula C19H20N2O6S B2624934 N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide CAS No. 612525-96-9](/img/structure/B2624934.png)
N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide, also known as BDB-T, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BDB-T is a sulfonamide derivative that has been shown to have significant biological activity, making it a promising candidate for further study.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide works by binding to the active site of carbonic anhydrase IX, inhibiting its activity. This inhibition prevents the conversion of carbon dioxide to bicarbonate, which is necessary for the survival and growth of cancer cells. Additionally, N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide has been shown to inhibit the activity of certain G protein-coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase IX and certain G protein-coupled receptors. Additionally, N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide in lab experiments is its high potency and selectivity for carbonic anhydrase IX. Additionally, N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide. One potential application is in the development of cancer treatments, as N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide has been shown to have significant anti-cancer activity. Additionally, N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide may have potential applications in the treatment of inflammatory diseases, due to its anti-inflammatory and antioxidant effects. Further research is needed to fully understand the potential applications of N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide in medical research.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide involves several steps, including the reaction of 5-hydroxymethyl-1,3-benzodioxole with 4-aminobenzene sulfonamide, followed by the reaction of the resulting product with tetrahydrofuran-2-carboxylic acid. The final product is purified using column chromatography, resulting in a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide has been shown to have potential applications in medical research due to its ability to inhibit certain enzymes and receptors in the body. Specifically, N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition has been shown to reduce the growth and proliferation of cancer cells, making N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(oxolan-2-ylmethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(21-14-5-8-17-18(10-14)27-12-26-17)13-3-6-16(7-4-13)28(23,24)20-11-15-2-1-9-25-15/h3-8,10,15,20H,1-2,9,11-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMGXZCURLDUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2624854.png)
![N-cyclohexyl-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2624856.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2624859.png)
![N-[(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2624860.png)
![3-Chloro-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2624861.png)

![3-amino-N-(4-methyl-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2624864.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2624866.png)


![1-[2-(4-chlorophenyl)-2-hydroxyethyl]-N-(4-methylbenzyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2624870.png)

